![molecular formula C18H13FN6OS B2587814 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide CAS No. 863459-85-2](/img/structure/B2587814.png)
2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide
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Overview
Description
The compound “2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide” is a complex organic molecule that contains several functional groups and rings. It has a triazolopyrimidine core, which is a structure found in many biologically active compounds . The molecule also contains a fluorophenyl group, a thioether linkage, and a phenylacetamide moiety.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR spectroscopy and X-ray crystallography are often used to determine the structure of similar compounds .Scientific Research Applications
Anticancer Activity
The core structure of this compound, the triazolopyrimidine scaffold, has been extensively studied for its anticancer properties. Derivatives of triazolopyrimidine have shown promising results in inhibiting the growth of various cancer cell lines . The presence of the 4-fluorophenyl group could potentially enhance these properties, making it a valuable candidate for developing new anticancer agents.
Antimicrobial Potential
Compounds with triazolopyrimidine structures have demonstrated significant antimicrobial activity. For instance, analogs containing the triazolothiadiazine moiety have been effective against bacterial strains such as Staphylococcus aureus and Escherichia coli . The sulfur linkage in the compound could be explored for developing new antimicrobial drugs.
Enzyme Inhibition
The triazolopyrimidine derivatives are known to act as enzyme inhibitors, targeting enzymes like carbonic anhydrase, cholinesterase, and alkaline phosphatase . This compound could be investigated for its potential to modulate enzyme activity, which is crucial in various physiological processes and disease states.
Anti-Inflammatory and Analgesic Effects
The structural analogs of this compound have been associated with anti-inflammatory and analgesic activities . Research into this compound could lead to the development of new pain relief medications with fewer side effects compared to traditional drugs.
Antioxidant Properties
Triazolopyrimidine derivatives have also been recognized for their antioxidant capabilities. The ability to neutralize free radicals makes them interesting candidates for preventing oxidative stress-related diseases .
Antiviral Applications
The triazolopyrimidine core has been explored for its antiviral properties, particularly against viruses that pose significant health threats. Further research into this compound could contribute to the discovery of novel antiviral drugs .
Neuroprotective Effects
Given the compound’s potential interaction with various enzymes and receptors, it could be studied for neuroprotective effects. This would be particularly relevant for conditions like Alzheimer’s and Parkinson’s disease, where enzyme modulation plays a role in disease progression .
Drug Design and Development
The compound’s structure allows for a high degree of customization, making it a versatile tool in drug design. Its ability to form specific interactions with target receptors can be exploited to create more effective and targeted medications .
Mechanism of Action
properties
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-12-6-8-14(9-7-12)25-17-16(23-24-25)18(21-11-20-17)27-10-15(26)22-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIBZCKDGZWRNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide |
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